molecular formula C20H26N2O4S B2416268 2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946272-56-6

2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2416268
CAS No.: 946272-56-6
M. Wt: 390.5
InChI Key: GHDXUCBPJCQLCK-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group, a morpholino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzaldehyde and 2-morpholinoethanol. These intermediates can then be reacted with thiophene-3-carboxylic acid under specific conditions to form the final product. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide may include other acetamides with different substituents on the aromatic rings or variations in the morpholino or thiophene groups. Examples of similar compounds could be:

  • N-(2-morpholinoethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-piperidino-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-24-18-4-3-15(11-19(18)25-2)12-20(23)21-13-17(16-5-10-27-14-16)22-6-8-26-9-7-22/h3-5,10-11,14,17H,6-9,12-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDXUCBPJCQLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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